![molecular formula C9H10N2S B1348420 3,6-Dimethyl-3H-benzothiazol-2-ylideneamine CAS No. 52853-54-0](/img/structure/B1348420.png)
3,6-Dimethyl-3H-benzothiazol-2-ylideneamine
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Description
3,6-Dimethyl-3H-benzothiazol-2-ylideneamine (DMBTA) is an organic compound with a wide range of applications in the scientific research field. It is a useful reagent for the synthesis of various organic compounds and has been used in a variety of biochemical and physiological experiments.
Scientific Research Applications
Antitumor and Antimalarial Activity
- Research has shown that ylideneamine functionalized heterocyclic ligands, including derivatives of 3,6-Dimethyl-3H-benzothiazol-2-ylideneamine, when used in the synthesis of gold(I) complexes, exhibit enhanced antitumor and antimalarial activities. This suggests potential applications in the development of new therapeutic agents (Coetzee et al., 2011).
Catalytic Activity
- Annulated 3H-benzothiazol-2-ylideneamines have been studied for their catalytic ability, particularly in the acylation of alcohols. This demonstrates the utility of these compounds in synthetic organic chemistry, potentially facilitating various chemical transformations (Kobayashi & Okamoto, 2006).
Corrosion Inhibition
- Benzothiazole derivatives, closely related to 3,6-Dimethyl-3H-benzothiazol-2-ylideneamine, have been synthesized and shown to offer significant corrosion inhibition for steel in acidic environments. These findings highlight the potential of such compounds in extending the lifespan of metal structures and components (Hu et al., 2016).
Huntington's Disease Research
- Benzothiazole derivatives have been identified as potential inhibitors of polyglutamine aggregation, a key pathological feature of Huntington's disease. This suggests a possible therapeutic strategy for treating this and related neurodegenerative disorders (Heiser et al., 2002).
Anticancer Activity
- The synthesis of compounds derived from 3,6-Dimethyl-3H-benzothiazol-2-ylideneamine has led to the discovery of molecules with significant in-vitro anticancer activity against various cancer cell lines. This underscores the potential of these compounds in the development of new anticancer therapies (Waghmare et al., 2013).
properties
IUPAC Name |
3,6-dimethyl-1,3-benzothiazol-2-imine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c1-6-3-4-7-8(5-6)12-9(10)11(7)2/h3-5,10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMACKGVXHRBIPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=N)S2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365924 |
Source
|
Record name | 3,6-Dimethyl-1,3-benzothiazol-2(3H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dimethyl-3H-benzothiazol-2-ylideneamine | |
CAS RN |
52853-54-0 |
Source
|
Record name | 3,6-Dimethyl-1,3-benzothiazol-2(3H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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